molecular formula C14H16N2O3S B4809878 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide

4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B4809878
M. Wt: 292.36 g/mol
InChI Key: MOYHNYHQBXHSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group and a thiazolyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-methoxyphenol, which is then reacted with 4-bromobutanoyl chloride to form 4-(2-methoxyphenoxy)butanoyl chloride. This intermediate is subsequently reacted with 2-aminothiazole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.

    Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide.

    Reduction: Formation of 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanol.

    Substitution: Formation of various substituted thiazolyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance its binding affinity, while the thiazolyl group can contribute to its specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide
  • 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanol
  • 4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanoic acid

Uniqueness

4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide stands out due to its balanced combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenoxy group provides stability and lipophilicity, while the thiazolyl group offers potential for specific interactions with biological targets.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-18-11-5-2-3-6-12(11)19-9-4-7-13(17)16-14-15-8-10-20-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYHNYHQBXHSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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